5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a pyrazolone derivative that exhibits anti-inflammatory, anti-cancer, and anti-tumor properties.
Scientific Research Applications
Nonlinear Optical Properties : Ö. Tamer et al. (2015) conducted a combined experimental and theoretical study on a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlighting its nonlinear optical activity due to the small energy gap between the frontier molecular orbitals (Tamer et al., 2015).
Anticancer Activity : A study by Z. Ratković et al. (2016) on 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles reported significant in vitro cytotoxic activity against some cancer cell lines, indicating potential anticancer applications (Ratković et al., 2016).
Pharmacological Potential : Research by S. Fedotov et al. (2022) discussed the chemical modification and pharmacological potential of pyrazole and 1,2,4-triazole derivatives, emphasizing their significance in medicine and pharmacy (Fedotov et al., 2022).
Crystal Structure and Molecular Interactions : A study by K. Kumara et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of a similar compound, revealing detailed insights into molecular interactions and crystal packing (Kumara et al., 2017).
Antimicrobial Activity : Research conducted by Pinka Patel et al. (2013) evaluated the antimicrobial activity of pyrazoline-based thiazolidin-4-one derivatives, indicating potential applications in antimicrobial therapies (Patel et al., 2013).
Corrosion Inhibition : M. Yadav et al. (2016) studied the use of pyranopyrazole derivatives as inhibitors for mild steel corrosion, showing significant inhibition efficiency (Yadav et al., 2016).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOURZOOVQWRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345538 | |
Record name | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
CAS RN |
1578-89-8 | |
Record name | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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